6RK73

Übersicht

Beschreibung

6RK73 ist ein kovalenter, irreversibler und spezifischer Inhibitor der Ubiquitin-Carboxyl-terminalen Hydrolase L1 (UCHL1). Es hat eine inhibitorische Konzentration (IC50) von 0,23 µM für UCHL1 und zeigt fast keine Hemmung von UCHL3 (IC50 = 236 µM) . Diese Verbindung hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Krebs und neurodegenerative Erkrankungen.

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Herstellung einer Stammlösung durch Lösen von 2 mg der Verbindung in 50 µL Dimethylsulfoxid (DMSO), was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die Verbindung wird dann in verschiedenen biochemischen und biologischen Assays verwendet, um ihre inhibitorische Potenz und Selektivität zu bewerten.

Vorbereitungsmethoden

The synthesis of 6RK73 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 µL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then used in various biochemical and biological assays to assess its inhibitory potency and selectivity.

Analyse Chemischer Reaktionen

Covalent Interaction with UCHL1 Active Site

6RK73 selectively reacts with the catalytic cysteine residue (Cys90) in UCHL1's active site via its cyanimide moiety. This reaction forms a stable isothiourea adduct , irreversibly inhibiting enzymatic activity .

Reaction Mechanism :

-

LC-MS Validation : A 1:1 covalent complex (this compound-UCHL1) was confirmed by mass spectrometry after incubation .

-

Irreversibility : Demonstrated via jump-dilution assays showing no recovery of UCHL1 activity after 50 minutes .

Selectivity Profile

This compound exhibits >1,000-fold selectivity for UCHL1 over closely related deubiquitinases (DUBs) :

| Target | IC₅₀ (μM) | Selectivity Ratio (vs. UCHL1) |

|---|---|---|

| UCHL1 | 0.23 | 1 |

| UCHL3 | 236 | 1,026 |

| UCHL5 | >100 | >435 |

| USP7 | >50 | >217 |

| Papain | >50 | >217 |

Key Findings :

-

No inhibition observed against USP30, USP16, or other cysteine proteases .

-

Selectivity attributed to structural complementarity with UCHL1's hydrophobic binding pocket .

Inhibition in Live Cells

-

HEK293T Cells : Treatment with 5 μM this compound for 24h abolished UCHL1 activity, as shown by Rh-Ub-PA probe assays .

-

MDA-MB-436 Breast Cancer Cells :

Comparison to LDN-57444

| Parameter | This compound | LDN-57444 |

|---|---|---|

| Binding Mode | Irreversible | Reversible |

| Cellular IC₅₀ | 0.23 μM | 0.88 μM |

| Duration | >24h inhibition | Transient inhibition |

In Vivo Pharmacodynamics

-

Zebrafish Model :

-

Stability : Probe-UCHL1 complexes remained intact under denaturing conditions (50 mM TCEP) .

Off-Target Interactions

-

PARK7 (DJ-1) : Secondary target identified via proteomic profiling, forming a weaker covalent adduct .

-

Mitigation : Co-treatment with UCHL1-specific shRNA abolished this compound-PARK7 binding .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Incubation Time (UCHL1) | 30 minutes |

| Cysteine Concentration | 2 mM |

| Solubility (DMSO) | 366 mM |

Stability

Therapeutic Implications

This compound's covalent mechanism enables:

This data collectively establishes this compound as a benchmark chemical probe for UCHL1-selective inhibition, with applications spanning basic research and therapeutic development.

Wissenschaftliche Forschungsanwendungen

Cancer Research

6RK73 has been extensively studied for its effects on breast cancer:

- Inhibition of Metastasis : In vitro studies demonstrated that this compound effectively reduces TGFβ-induced breast cancer metastasis by inhibiting UCHL1 activity. This was confirmed through various assays measuring cellular migration and invasion .

- Tumor Growth Inhibition : In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth, with reported growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

Inflammation Studies

Beyond its role in cancer, this compound has potential applications in inflammation:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce markers of inflammation in models of induced arthritis. This suggests a broader therapeutic potential beyond oncology .

Biochemical Assays

This compound is utilized as a tool compound in biochemical assays to study UCHL1 activity:

- Activity-Based Probing : It serves as an effective probe for monitoring UCHL1 activity across different cell lines. The compound's selectivity was confirmed through comparative assays against other deubiquitinases, where it demonstrated over a 50-fold selectivity for UCHL1 .

Table 1: Summary of Key Findings on this compound

Case Study 1: Breast Cancer Metastasis

In a controlled study, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell migration and invasion capabilities, correlating with decreased TGF-β signaling activity. This study highlights the potential of this compound as a therapeutic agent for preventing breast cancer metastasis.

Case Study 2: In Vivo Efficacy

In an animal model study, mice bearing xenograft tumors were administered this compound. The treatment resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within treated tumors, suggesting effective targeting of UCHL1-mediated pathways involved in tumor growth.

Wirkmechanismus

The mechanism of action of 6RK73 involves the covalent binding to the active-site cysteine residue of UCHL1, leading to the inhibition of its deubiquitinase activity . This inhibition prevents the removal of ubiquitin from target proteins, thereby modulating various cellular processes. In cancer cells, this compound inhibits the TGFβ-induced phosphorylation of SMAD2 and SMAD3, reducing the levels of TGFβ type I receptor and total SMAD proteins .

Vergleich Mit ähnlichen Verbindungen

6RK73 ist einzigartig in seiner hohen Selektivität für UCHL1 gegenüber anderen Deubiquitinasen, wie z. B. UCHL3 und UCHL5 . Ähnliche Verbindungen umfassen andere UCHL1-Inhibitoren, aber sie weisen oft nicht den gleichen Grad an Spezifität und Potenz auf. So wurden zum Beispiel Verbindungen wie Ginkgolsäure und SUMO E1-Enzyminhibitoren auf ihr Potenzial zur Modulation posttranslationaler Modifikationen untersucht, aber sie zeigen nicht die gleiche Selektivität für UCHL1 wie this compound .

Biologische Aktivität

6RK73 is a selective inhibitor of the deubiquitinase UCHL1, which has emerged as a promising target in cancer therapy, particularly in breast cancer. This article explores the compound's biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of UCHL1 and Its Role in Cancer

UCHL1 (Ubiquitin C-terminal hydrolase L1) is a member of the ubiquitin-specific protease family and plays a crucial role in regulating protein degradation through the ubiquitin-proteasome system. Its overexpression has been linked to tumor progression, particularly in triple-negative breast cancer (TNBC), where it promotes metastasis by stabilizing key signaling proteins involved in tumorigenesis, such as TGFβR1 and SMAD2 .

This compound (CAS number: 1895050-66-4) exhibits high biochemical potency and selectivity for UCHL1 compared to other deubiquitinases like UCHL3 and UCHL5. It functions by covalently modifying the active site cysteine residue (Cys90) of UCHL1, thereby inhibiting its enzymatic activity. This inhibition leads to the downregulation of TGF-β signaling pathways, which are critical for cancer cell migration and invasion .

Key Findings:

- Inhibition of TGF-β Signaling : Treatment with this compound resulted in decreased levels of TGFβR1 and SMAD proteins, effectively blocking TGF-β-induced phosphorylation of SMAD2/3 .

- Impact on Breast Cancer Extravasation : In vivo studies using zebrafish models demonstrated that this compound significantly reduces breast cancer cell extravasation, similar to the effects observed with genetic knockdown of UCHL1 .

Table 1: Comparative Efficacy of this compound

| Study Type | Model Used | Treatment | Outcome |

|---|---|---|---|

| In Vitro | MDA-MB-436 Cells | This compound | Inhibition of cell migration |

| In Vivo | Zebrafish Xenograft | This compound | Reduced extravasation of cancer cells |

| Clinical Correlation | TNBC Patient Serum | N/A | Elevated UCHL1 levels correlated with metastasis risk |

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Breast Cancer Metastasis : A study demonstrated that this compound effectively inhibits UCHL1 activity in TNBC cells, leading to reduced metastasis in both zebrafish models and murine xenografts. The compound's ability to disrupt TGF-β signaling was pivotal in its anti-metastatic effects .

- Potential as a Biomarker : Elevated levels of UCHL1 were found in serum exosomes from TNBC patients, suggesting that monitoring UCHL1 could serve as a biomarker for early detection of metastatic disease .

- Activity-Based Protein Profiling : Research utilizing activity-based protein profiling confirmed that this compound selectively targets UCHL1 in cellular environments, validating its potential as a therapeutic agent against cancers characterized by aberrant UCHL1 activity .

Q & A

Basic Research Questions

Q. What is the mechanistic basis for 6RK73's specificity toward UCHL1 over UCHL3?

- Answer : this compound is a covalent irreversible inhibitor that selectively targets the active-site cysteine (C90) of UCHL1, achieving an IC50 of 0.23 µM. Its selectivity arises from structural differences in the catalytic pockets of UCHL1 and UCHL3; the latter exhibits a 1,000-fold lower affinity (IC50 = 236 µM). Validation involves competitive activity-based protein profiling (ABPP) using pan-DUB probes and enzymatic assays with recombinant proteins .

Q. How should researchers design experiments to validate this compound's inhibitory activity in breast cancer models?

- Answer : Use dose-response assays (e.g., 0.1–50 µM this compound) in UCHL1-overexpressing cell lines, paired with siRNA knockdown controls. Measure ubiquitin accumulation via Western blot (anti-polyubiquitin antibodies) and apoptosis markers (e.g., cleaved PARP). Include UCHL3-expressing cells as negative controls to confirm selectivity .

Q. What are the recommended methods for confirming this compound's cellular uptake and target engagement?

- Answer : Employ fluorescently labeled this compound analogs (e.g., 8RK59) for live-cell imaging or flow cytometry. Validate target engagement using thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to monitor UCHL1 stabilization upon inhibitor binding .

Advanced Research Questions

Q. How can contradictory data on this compound's cellular selectivity be resolved?

- Answer : Contradictions may arise from off-target DUB inhibition or cell-type-specific expression profiles. Mitigate this by: (i) Performing proteome-wide ABPP with broad-spectrum DUB probes in this compound-treated lysates. (ii) Cross-referencing with CRISPR-Cas9 UCHL1 knockout models to isolate inhibitor-specific phenotypes. (iii) Comparing results with structurally distinct inhibitors (e.g., IMP-1710) to rule out assay artifacts .

Q. What statistical and experimental design principles are critical for dose-response studies with this compound?

- Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Ensure triplicate biological replicates and include vehicle controls. Normalize data to baseline ubiquitination levels. For reproducibility, follow MIBBI guidelines for reporting enzyme inhibition studies .

Q. How can researchers optimize this compound treatment protocols to minimize off-target effects in vivo?

- Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in murine models. Use conditional UCHL1 knockout mice to distinguish on-target vs. off-target effects. Pair this compound with proteasome inhibitors (e.g., bortezomib) to amplify ubiquitin-dependent phenotypes .

Q. What methodologies are suitable for investigating UCHL1's role in DNA repair pathways using this compound?

- Answer : Combine this compound treatment with γH2AX foci analysis (immunofluorescence) and comet assays to quantify DNA damage. Use transcriptomics (RNA-seq) to identify UCHL1-dependent repair genes. Validate findings with rescue experiments using wild-type vs. catalytically dead UCHL1 mutants .

Q. Methodological and Analytical Considerations

Q. How should researchers address the instability of UCHL1 inhibitors like this compound in long-term assays?

- Answer : Pre-test compound stability in assay buffers via LC-MS. Use fresh inhibitor preparations for each experiment and include stability controls (e.g., untreated samples analyzed at multiple timepoints). For chronic studies, employ sustained-release formulations or osmotic pumps in vivo .

Q. What are the best practices for integrating this compound data with existing UCHL1 literature?

- Answer : Systematically map this compound's effects against known UCHL1 substrates (e.g., α-synuclein, HIF-1α) using pull-down assays and ubiquitination profiling. Cross-reference with datasets from LDN-57444 and IMP-1710 to identify conserved vs. unique pathways .

Q. How can interdisciplinary approaches enhance this compound's therapeutic potential research?

Eigenschaften

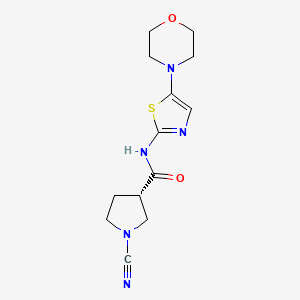

IUPAC Name |

(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHSXKWNFYNNS-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.